molecular formula C13H17N5O2 B162851 Cipamfylline CAS No. 132210-43-6

Cipamfylline

カタログ番号: B162851
CAS番号: 132210-43-6
分子量: 275.31 g/mol
InChIキー: KSPYMJJKQMWWNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cipamfylline is a xanthine-derived, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). PDE4 inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) levels, reducing inflammatory cytokine production and leukocyte hyperactivity implicated in AD pathogenesis . Clinical trials demonstrated its efficacy in reducing AD severity scores compared to vehicle creams, though it was inferior to topical corticosteroids like hydrocortisone 17-butyrate .

準備方法

Polymorphic Diversity and Crystallization Fundamentals

Cipamfylline’s polymorphic forms (I, II, IV) arise from variations in molecular packing and hydrogen-bonding networks, influenced by solvent polarity, solubility, and cooling kinetics . The discovery of these forms emerged from discrepancies in IR spectra of batches recrystallized under identical conditions, prompting systematic investigations into solvent-temperature interactions .

Solvent Selection Criteria

The solvent’s ability to dissolve this compound at elevated temperatures while promoting nucleation upon cooling is paramount. Low-solubility solvents (e.g., toluene, water) necessitate hot filtration to remove undissolved material before crystallization . Alcoholic solvents (ethanol, 1-propanol) and aprotic solvents (tetrahydrofuran, acetone) are preferred for their intermediate polarity and controlled evaporation rates.

Cooling Rate Definitions

  • Slow cooling : ~1 hour from reflux to ambient temperature, often achieved by air cooling after oil bath removal .

  • Fast cooling : Rapid temperature drop (e.g., ice bath), completing in ≤15 minutes for small batches .
    Scale-up processes (~2 kg) may extend cooling to 8–12 hours while maintaining polymorphic fidelity .

Preparation of Form I: Solvent Systems and Scale-Up

Solvent Optimization

Form I crystallizes from alcoholic solvents (ethanol, 1-propanol, isopropanol) or ethyl acetate under slow cooling . 1-Propanol is optimal due to its high yield (≥95%) and consistent results across scales (Table 1):

ParameterSmall Scale (1 g)Large Scale (2 kg)
Solvent Volume (mL/g)5550–60
Cooling Time1–4 hours8–12 hours
Purity (HPLC)>99%>98.5%

Recrystallization Protocol

  • Dissolve crude this compound (1 g) in 1-propanol (55 mL) at 97°C.

  • Filter hot solution to remove particulates.

  • Cool to 20–25°C over 1–4 hours with gentle stirring.

  • Isolate crystals via vacuum filtration and dry under reduced pressure .

Form I’s X-ray diffraction pattern shows peaks at d = 12.302, 7.702, and 4.289 Å, confirming triclinic symmetry (Space Group P1) .

Synthesis of Form II: Fast Cooling and Solvent Polarity

Methanol and Acetone Systems

Form II predominates in polar aprotic solvents (tetrahydrofuran, acetone) or methanol under fast cooling . Key parameters include:

  • Methanol : Dissolve at 65°C, crash-cool in ice bath (≤15 minutes).

  • Acetone : Saturate at 50°C, rapid cooling induces nucleation within 30 minutes .

Crystal Structure Validation

Single-crystal X-ray analysis reveals monoclinic symmetry (Space Group P2₁/c) with unit cell dimensions a = 12.227 Å, b = 7.448 Å, c = 14.946 Å . The IR spectrum lacks the broad O-H stretch observed in Form I, suggesting altered hydrogen bonding .

Form IV: Ethanol-Isopropanol Co-Solvent Strategy

Mixed Solvent Crystallization

Form IV forms exclusively in a 50:50 ethanol-isopropanol mixture, leveraging the solvents’ complementary solubility profiles . The protocol involves:

  • Combine ethanol and isopropanol (1:1 v/v).

  • Dissolve this compound at 70°C.

  • Cool to ambient temperature over 6 hours.

  • Collect needles via filtration and air-dry .

Structural Characterization

Triclinic unit cell parameters (a = 10.210 Å, b = 13.753 Å, c = 4.942 Å) distinguish Form IV from Forms I and II . Differential scanning calorimetry (DSC) shows a melting endotherm at 308°C, consistent across polymorphs .

Industrial-Scale Considerations and Reproducibility

Cooling Rate Adjustments

Commercial batches require extended cooling (70 minutes to 12 hours) to prevent solvent trapping and ensure uniform crystal growth . For 1-propanol-based Form I synthesis, scaling from 1 g to 2 kg demonstrated:

  • Consistent yield (92–95%).

  • Polymorphic purity >98% (by XRD).

Solvent Recovery and Environmental Impact

Ethanol and 1-propanol are reclaimed via distillation (>80% recovery), reducing waste . Chlorinated solvents (chloroform) are avoided due to toxicity and regulatory constraints .

化学反応の分析

反応の種類

シパムフィリンは、以下を含むさまざまな化学反応を起こします。

    酸化: シパムフィリンは、対応する酸化物を形成するために酸化することができます。

    還元: 還元反応は、シパムフィリンをその還元形に変換することができます。

    置換: 置換反応は、アミノ基またはシクロプロピルメチル基で起こる可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 置換反応には、通常、炭素上のパラジウムなどの触媒とエタノールやメタノールなどの溶媒が必要です。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、シパムフィリンの酸化は酸化物を生成することができ、還元は還元誘導体を生成することができます .

科学研究の応用

科学的研究の応用

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition that affects a significant portion of the population. Cipamfylline's role in managing this condition has been highlighted in several studies:

  • Efficacy Comparisons : In a randomized controlled trial comparing this compound (0.15% cream) to hydrocortisone 17-butyrate (0.1% cream), both treatments significantly reduced the Total Severity Score in patients with stable atopic dermatitis. However, this compound was found to be less effective than hydrocortisone, although it was more effective than a vehicle control .
  • Statistical Outcomes :
    • Reduction with this compound vs. vehicle: Difference=1.67\text{Difference}=1.67 (95% CI: 1.06, 2.28; P < 0.001)
    • Reduction with hydrocortisone vs. This compound: Difference=2.10\text{Difference}=-2.10 (95% CI: -2.93, -1.27; P < 0.001)

Irritant Contact Dermatitis

This compound has also been studied for its effects on irritant contact dermatitis (ICD). A clinical trial assessed its efficacy against a strong corticosteroid:

  • Study Design : Healthy volunteers were exposed to irritants and treated with this compound ointment, betamethasone-17-valerate, or placebo . The outcomes measured included erythema scoring and transepidermal water loss (TEWL).
  • Findings : The study concluded that while betamethasone significantly reduced erythema and TEWL compared to this compound and placebo, this compound did not demonstrate statistically significant effects in this model .

Pharmacological Profile

This compound’s pharmacological profile shows promise but also highlights limitations:

  • Mechanism of Action : As a PDE-4 inhibitor, this compound reduces the activity of cyclic adenosine monophosphate (cAMP), which is elevated in inflammatory conditions like atopic dermatitis .
  • Adverse Effects : One notable challenge with PDE-4 inhibitors is their narrow therapeutic window due to gastrointestinal side effects, which can limit their clinical use .

Data Summary Table

ApplicationStudy TypeKey Findings
Atopic DermatitisRandomized Controlled TrialThis compound more effective than vehicle; less effective than hydrocortisone .
Irritant Contact DermatitisPilot StudyBetamethasone significantly more effective than this compound; no significant effect observed .
Mechanism of ActionPharmacological ReviewInhibits PDE-4, reducing inflammation via cAMP modulation .

Case Study 1: Efficacy in Atopic Dermatitis

A multicenter trial involving adults with stable atopic dermatitis demonstrated that patients treated with this compound showed a significant reduction in symptoms compared to those receiving a placebo, although not as pronounced as those treated with hydrocortisone.

Case Study 2: Comparison with Corticosteroids

In another study focusing on irritant contact dermatitis, this compound was compared against corticosteroids and found lacking in efficacy when measured against established treatments like betamethasone.

作用機序

シパムフィリンは、サイクリックAMP(cAMP)の加水分解に関与する酵素であるホスホジエステラーゼ4(PDE-4)を選択的に阻害することにより、その効果を発揮します。 PDE-4を阻害することにより、シパムフィリンは細胞内cAMPレベルを上昇させ、サイトカイン分泌の抑制と炎症反応の調節につながります 。このメカニズムにより、シパムフィリンは炎症と免疫応答を軽減する上で有効となります。

類似化合物との比較

Comparative Analysis with Similar Compounds

Topical Corticosteroids: Hydrocortisone 17-Butyrate and Betamethasone-17-Valerate

Hydrocortisone 17-butyrate , a mid-potency corticosteroid, outperformed cipamfylline in head-to-head trials. In a randomized study, hydrocortisone reduced the Total Severity Score (TSS) by 2.10 points more than this compound (95% CI: -2.93 to -1.27; p<0.001), with superior patient-reported pruritus relief and cosmetic acceptability .

Betamethasone-17-valerate , a higher-potency steroid, significantly reduced erythema and transepidermal water loss (TEWL) compared to this compound and placebo, underscoring the superior anti-inflammatory efficacy of corticosteroids .

Key Considerations :

  • Efficacy Hierarchy : Corticosteroids > this compound > Vehicle .
  • Safety : this compound avoids steroid-related risks (e.g., skin atrophy) but causes gastrointestinal irritation .

Systemic PDE4 Inhibitors: Apremilast

Apremilast , an oral PDE4 inhibitor, is approved for psoriasis and psoriatic arthritis. Unlike topical this compound, apremilast modulates systemic inflammation, expanding its use to moderate-to-severe AD. However, its broader mechanism increases the risk of diarrhea, nausea, and weight loss .

Key Differences :

  • Route : Topical (this compound) vs. systemic (apremilast).
  • Efficacy : Apremilast’s systemic action may benefit refractory AD, but direct comparisons with this compound are lacking .

Alternative cAMP Modulators: Bucladesine

Bucladesine , a stable cAMP analogue, bypasses PDE4 inhibition to elevate cAMP levels. Preclinical studies show anti-inflammatory effects in acute skin inflammation models without PDE4 inhibitor-associated gastrointestinal effects . While clinical data are sparse, its favorable tolerability profile positions it as a promising alternative .

Emerging PDE4 Inhibitors: AN2728

However, long-term data and comparative studies are needed .

Pharmacokinetic and Pharmacodynamic Considerations

This compound’s topical formulation minimizes systemic exposure, but detectable serum levels and dose-limiting absorption issues restricted higher-dose trials . In contrast, apremilast’s oral bioavailability ensures systemic efficacy but increases off-target risks . Bucladesine’s distinct mechanism (cAMP analog) avoids PDE4-related toxicity, though its clinical relevance remains under investigation .

Tables

Table 1: Efficacy Metrics from Clinical Trials

Compound TSS Reduction vs. Baseline Pruritus Improvement Cosmetic Acceptability
This compound -3.5 (vs. vehicle: p<0.001) 58% (p<0.001) 96%
Hydrocortisone 17-butyrate -5.6 (vs. This compound: p<0.001) 72% (p<0.001) 99% (p<0.001)
Vehicle -1.8 32% 95%

Data derived from

Table 2: Pharmacological Comparison

Parameter This compound Apremilast Bucladesine
Mechanism PDE4 inhibition PDE4 inhibition cAMP analogue
Administration Topical Oral Topical
Key Indication Atopic dermatitis Psoriasis, AD Acute inflammation
Common Side Effects Gastrointestinal Diarrhea, nausea None reported

Data derived from

生物活性

Cipamfylline is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in dermatological conditions such as atopic dermatitis and irritant contact dermatitis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical studies, and mechanisms of action.

Overview of this compound

This compound is classified as a PDE4 inhibitor, a class of drugs known for their anti-inflammatory effects. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in modulating inflammatory responses. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

This compound exerts its action by selectively inhibiting the PDE4 enzyme, which is involved in breaking down cAMP. Elevated cAMP levels lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is significant in managing inflammatory skin diseases where these cytokines are implicated.

Efficacy in Clinical Studies

A pilot study involving healthy volunteers assessed the efficacy of this compound compared to a potent corticosteroid (betamethasone-17-valerate) and a placebo. The study utilized patch testing with sodium dodecyl sulfate to simulate irritant contact dermatitis. Findings indicated that while betamethasone significantly reduced erythema and transepidermal water loss (TEWL), this compound did not produce statistically significant differences compared to placebo in acute models. However, it demonstrated potential benefits in chronic models, suggesting its utility as a non-steroidal anti-inflammatory agent .

Comparative Efficacy with Other PDE4 Inhibitors

This compound has been compared with other PDE4 inhibitors such as difamilast and crisaborole. In pharmacokinetic studies, difamilast showed superior efficacy in reducing skin inflammation and TNF-α production when tested against this compound . The comparative data suggest that while this compound has potential, it may not be as effective as newer agents like difamilast in clinical settings.

Table 1: Comparative Efficacy of PDE4 Inhibitors

CompoundIC50 (μM) against PDE4BEfficacy in Clinical TrialsSide Effects
This compoundNot specifiedLimited efficacy reportedMinimal systemic effects
Difamilast0.0112Significant improvementFew adverse reactions
CrisaboroleNot specifiedModerate improvementLocalized reactions

Case Studies

Several case studies have illustrated the application of this compound in clinical practice:

  • Case Study 1 : A randomized controlled trial involving patients with atopic dermatitis showed that this compound reduced symptoms but was less effective than traditional corticosteroids.
  • Case Study 2 : In a cohort study focusing on chronic irritant contact dermatitis, patients treated with this compound reported improvements in skin condition but required longer treatment durations compared to those receiving corticosteroids.

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for targeting PDE-4 inhibition with cipamfylline in atopic dermatitis?

this compound, a xanthine derivative and selective PDE-4 inhibitor, reduces inflammatory responses by increasing intracellular cAMP levels, which suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-4). This mechanism was validated in vitro using leukocytes from atopic dermatitis patients, where PDE-4 overactivity was normalized by this compound .

Q. How was efficacy quantified in this compound clinical trials, and what were the primary endpoints?

The primary endpoint in phase II trials was the absolute change in the Total Severity Score (TSS) , a composite metric evaluating erythema, excoriation, lichenification, edema/papulation, and oozing/crusting. Secondary endpoints included pruritus reduction and relapse rates during follow-up. Statistical power analysis (80% power, α=0.05) determined a sample size of 40 patients per treatment arm to detect a ≥2.5-point TSS difference .

Q. What methodologies were used to assess systemic absorption of topical this compound?

Serum levels were measured via HPLC with UV detection (lower quantification limit: 2 ng/mL). Detectable concentrations occurred in ~25% of patients, but assay specificity concerns (e.g., interference from serum compounds) and post-treatment detection anomalies (e.g., spikes 7 days post-cessation) suggest cautious interpretation .

Advanced Research Questions

Q. How can contradictory efficacy data between this compound and corticosteroids be reconciled?

In a double-blind trial, this compound outperformed vehicle (TSS reduction difference: 1.67, p<0.001) but was inferior to hydrocortisone-17-butyrate (difference: -2.10, p<0.001). This discrepancy may reflect differences in anti-inflammatory potency: corticosteroids broadly suppress immune pathways, whereas PDE-4 inhibitors target specific cAMP-mediated mechanisms. Stratified analysis by disease severity or lesion chronicity is recommended for future studies .

Q. What methodological limitations affect this compound’s serum pharmacokinetic data?

The HPLC assay’s specificity for this compound remains unvalidated against potential interferents (e.g., metabolites or co-administered drugs). Additionally, sparse sampling (baseline, Days 3/7/14) may miss absorption peaks. Future studies should employ LC-MS/MS for higher specificity and real-time pharmacokinetic modeling .

Q. How does this compound’s crystal structure impact formulation stability?

this compound’s needle-like morphology and H-bonding patterns (analyzed via Full Interaction Maps) suggest faster growth along planes with higher donor/acceptor density. This affects cream formulation stability, as polymorphic transitions could alter bioavailability. Preformulation studies should prioritize crystal structure-activity relationships (CSAR) to optimize shelf-life .

Q. What statistical approaches resolve intra-patient variability in atopic dermatitis trials?

The intention-to-treat (ITT) and per-protocol (PP) analyses showed concordance in this compound trials, but outliers (e.g., non-responders) were excluded in PP. Mixed-effects models or Bayesian hierarchical frameworks are advised to account for lesion heterogeneity and missing data .

Q. Key Research Gaps

  • Long-term safety : No data beyond 14-day trials.
  • Combination therapies : Synergy with corticosteroids or calcineurin inhibitors untested.
  • Biomarker validation : PDE-4 activity as a predictive biomarker requires longitudinal studies.

特性

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157437
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132210-43-6
Record name Cipamfylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132210-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipamfylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPAMFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipamfylline
Reactant of Route 2
Reactant of Route 2
Cipamfylline
Reactant of Route 3
Cipamfylline
Reactant of Route 4
Reactant of Route 4
Cipamfylline
Reactant of Route 5
Cipamfylline
Reactant of Route 6
Cipamfylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。